N-(3-chloro-1H-pyrazol-4-yl)acetamide
Overview
Description
“N-(3-chloro-1H-pyrazol-4-yl)acetamide” is a chemical compound with the CAS Number: 1704063-31-9. It has a molecular weight of 159.57 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C5H6ClN3O/c1-3(10)8-4-2-7-9-5(4)6/h2H,1H3,(H,7,9)(H,8,10) .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “this compound”. Pyrazoles, in general, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 159.57 . It should be stored at refrigerated temperatures .Scientific Research Applications
1. Coordination Complexes and Antioxidant Activity
N-(3-chloro-1H-pyrazol-4-yl)acetamide derivatives have been used in synthesizing novel coordination complexes. For instance, derivatives like N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (L1) and its variations have been synthesized and characterized. These derivatives have been utilized to create coordination complexes with metals like Co(II) and Cu(II), which exhibit significant antioxidant activity (Chkirate et al., 2019).
2. Synthesis of Novel Derivatives with Anti-inflammatory Activity
Novel derivatives of this compound have been synthesized for potential anti-inflammatory applications. These derivatives are formed by reacting the base compound with various substituted N-(3-chloro-4-fluorophenyl)acetamides, showing significant anti-inflammatory activity in some cases (Sunder & Maleraju, 2013).
3. Hydrogen-Bonding Patterns in Substituted Derivatives
Research into the hydrogen-bonding patterns of substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, a category that includes this compound derivatives, has been conducted. This study provides insights into the molecular structures and interactions important for the development of new compounds (López et al., 2010).
4. Applications in Herbicide Development
This compound and its related chloroacetamides have been explored for their use in herbicides. These compounds are utilized for controlling annual grasses and broad-leaved weeds in various crops, demonstrating their application in agricultural sciences (Weisshaar & Böger, 1989).
5. Synthesis of Hybrid Molecules
This compound has been used in synthesizing hybrid molecules with potential biological activities. For example, reactions with chloroacetyl chloride and other compounds lead to the creation of molecules combining pyrazole and other units, which could be explored for various biological applications (Dotsenko et al., 2020).
Properties
IUPAC Name |
N-(5-chloro-1H-pyrazol-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-3(10)8-4-2-7-9-5(4)6/h2H,1H3,(H,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDYONREPPJKPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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